molecular formula C16H10N2O2 B2770439 (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile CAS No. 578743-35-8

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile

Cat. No. B2770439
CAS RN: 578743-35-8
M. Wt: 262.268
InChI Key: NZXIRCJNJLZLFX-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile, also known as BHPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile exerts its biological effects through various mechanisms of action. For example, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been shown to modulate the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been shown to have various biochemical and physiological effects in different systems. For example, in cancer cells, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been shown to reduce inflammation and oxidative stress, and improve cognitive function. In plants, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been shown to promote root growth and enhance stress tolerance.

Advantages and Limitations for Lab Experiments

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its limited availability and high cost may pose challenges for some researchers. In addition, the specific conditions required for (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile synthesis and purification may also limit its use in some labs.

Future Directions

There are several potential future directions for (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile research. For example, further studies could investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In addition, research could focus on optimizing the synthesis and purification methods for (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile to improve its availability and reduce its cost. Finally, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile could be investigated for its potential use in the development of new materials for organic electronics and optoelectronics.

Synthesis Methods

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile can be synthesized through a multistep process that involves the reaction of 2-aminobenzoxazole with 3-hydroxybenzaldehyde, followed by the addition of potassium cyanide and acetic anhydride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been studied for its potential as a plant growth regulator and as a pesticide. In materials science, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile has been investigated for its potential use in the development of organic electronics and optoelectronics.

properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXIRCJNJLZLFX-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=CC(=CC=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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